molecular formula C27H27BrNO4P B13142857 (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide

(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide

Cat. No.: B13142857
M. Wt: 540.4 g/mol
InChI Key: DDEBTRKLMCDIST-UHFFFAOYSA-M
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Description

(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is a complex organic compound that features a triphenylphosphonium group, a bromide ion, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidinone.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable pentyl halide reacts with the pyrrolidinone.

    Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with a suitable alkyl halide to form the triphenylphosphonium salt.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone-pentyl intermediate with the triphenylphosphonium salt under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can be used as a reagent or intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study cellular processes or as a probe to investigate biochemical pathways.

Medicine

Industry

In industrial applications, the compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes or other cellular components. The pyrrolidinone moiety may play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium Derivatives: Compounds such as triphenylphosphonium chloride or triphenylphosphonium iodide.

    Pyrrolidinone Derivatives: Compounds like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone.

Uniqueness

(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triphenylphosphonium and pyrrolidinone moieties allows for targeted interactions within biological systems, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27BrNO4P

Molecular Weight

540.4 g/mol

IUPAC Name

[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C27H27NO4P.BrH/c29-25-19-20-26(30)28(25)32-27(31)18-10-11-21-33(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1

InChI Key

DDEBTRKLMCDIST-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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